(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl It is a derivative of cyclobutylmethanamine, where a fluoromethyl group is attached to the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the fluorination of cyclobutylmethanamine. One common method is the reaction of cyclobutylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylmethanamine.
Substitution: Formation of substituted cyclobutylmethanamine derivatives.
Scientific Research Applications
(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl (2-fluorophenyl)methanamine hydrochloride
- 1-(2-fluorocyclobutyl)methanamine hydrochloride
- [1-(2-Fluorophenyl)cyclobutyl]methanamine hydrochloride
Uniqueness
(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H13ClFN |
---|---|
Molecular Weight |
153.62 g/mol |
IUPAC Name |
[2-(fluoromethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c7-3-5-1-2-6(5)4-8;/h5-6H,1-4,8H2;1H |
InChI Key |
HOQOYMCKWUCMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CN)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.